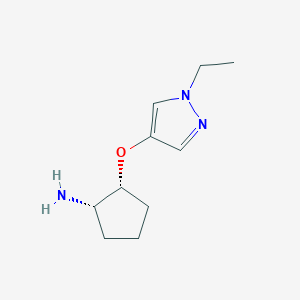
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPAC or I942, and it is a selective agonist of the EPAC protein, which is involved in various cellular signaling pathways.
Mécanisme D'action
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a selective agonist of the EPAC protein, which is a member of the cyclic AMP (cAMP) signaling pathway. EPAC is involved in various cellular functions, including cell proliferation, differentiation, and migration. EPAC activation leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have been shown to activate EPAC and modulate these downstream signaling pathways.
Biochemical and Physiological Effects:
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various disease models. In addition, it has been implicated in the regulation of insulin secretion and glucose metabolism. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have also been shown to improve cardiovascular function and reduce fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine in lab experiments is its selectivity for EPAC. This allows for more specific modulation of the cAMP signaling pathway and downstream signaling pathways. However, one limitation is that the synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine can be challenging and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine. One direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Another direction is the exploration of its potential as a treatment for fibrosis and other inflammatory diseases. Additionally, the role of EPAC in insulin secretion and glucose metabolism warrants further investigation, and EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine may have potential as a treatment for diabetes.
Méthodes De Synthèse
The synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-1-ethylpyrazole with cyclopentadiene in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then treated with a base and a reducing agent to produce (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine.
Applications De Recherche Scientifique
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been implicated in the regulation of insulin secretion, glucose metabolism, and cardiovascular function. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have shown promise in the treatment of various diseases, including diabetes, cancer, and cardiovascular disease.
Propriétés
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

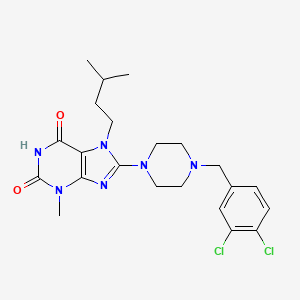
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
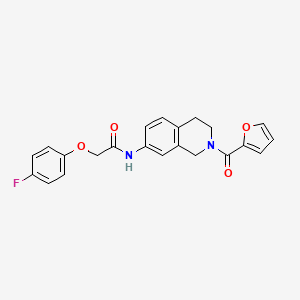
![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
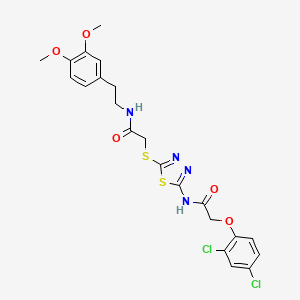
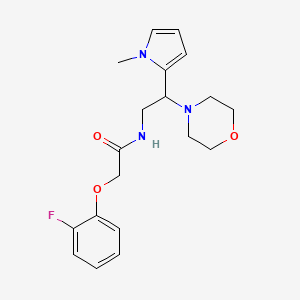
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)


![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)